

# Application Notes: Tetrahydro-2(1H)-pyrimidinone in Complex Molecule Synthesis

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## Compound of Interest

Compound Name: **Tetrahydro-2(1H)-pyrimidinone**

Cat. No.: **B162453**

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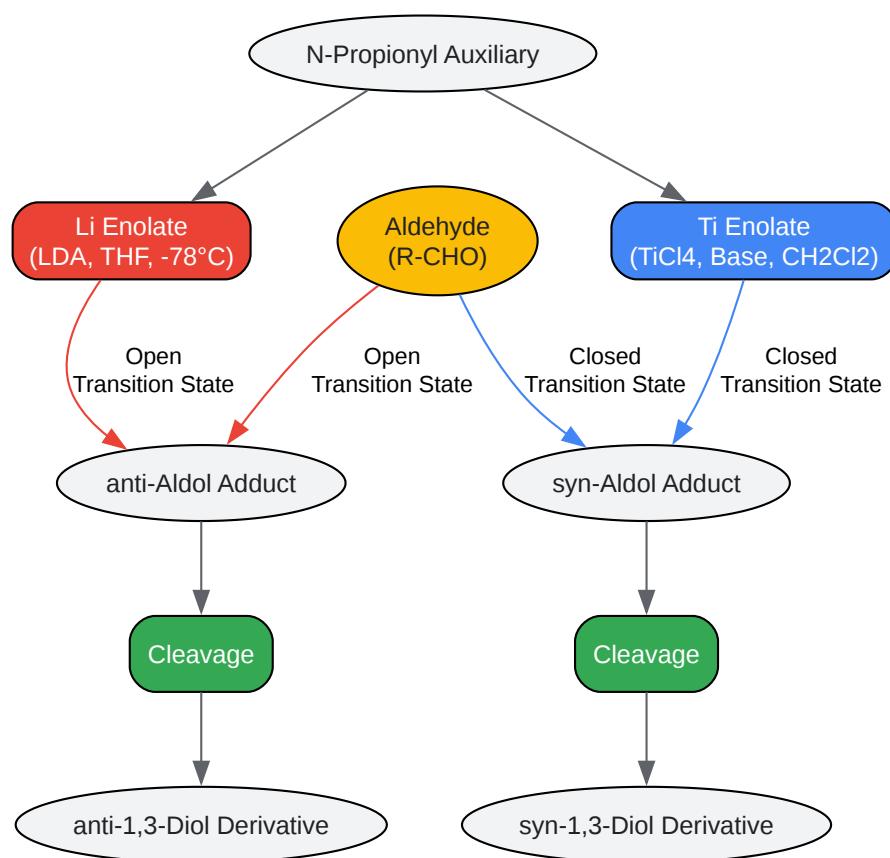
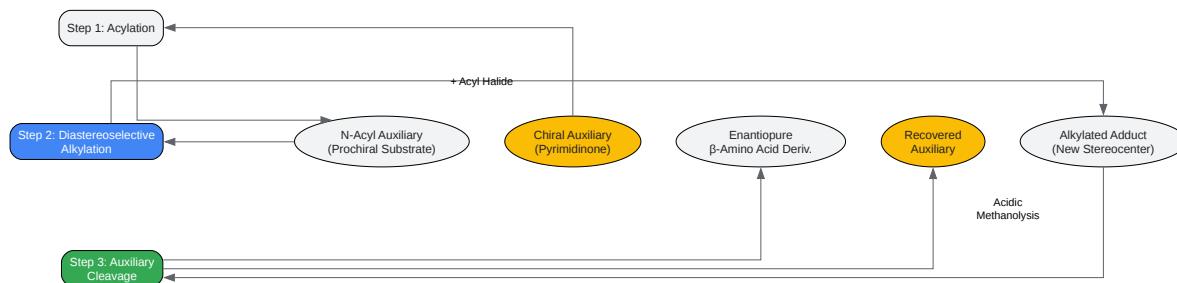
This document provides detailed application notes and experimental protocols for the use of chiral derivatives of **tetrahydro-2(1H)-pyrimidinone** as powerful auxiliaries in the asymmetric synthesis of complex molecules. These cyclic ureas serve as robust stereodirecting groups, enabling highly controlled carbon-carbon bond formation, a critical step in the construction of enantiomerically pure pharmaceuticals and natural products.

## Application Note 1: Asymmetric Alkylation for the Synthesis of Chiral $\beta$ -Amino Acids

Chiral non-racemic  $\beta$ -amino acids are crucial components of numerous biologically active molecules, including peptides and pharmaceuticals. The use of a **tetrahydro-2(1H)-pyrimidinone**-based chiral auxiliary offers a reliable method for establishing the stereochemistry at the  $\alpha$ - and  $\beta$ -positions of these valuable building blocks through diastereoselective enolate alkylation. The auxiliary enforces a rigid conformation upon the enolate, leading to high facial selectivity during the approach of an electrophile.

## Logical Workflow for Asymmetric Alkylation

The overall synthetic sequence involves three key stages: attachment of the prochiral acyl group to the auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to release the chiral product and allow for auxiliary recovery.



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